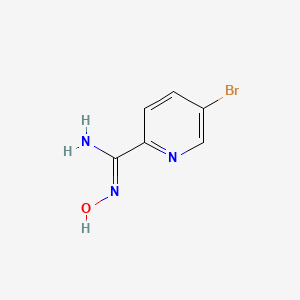

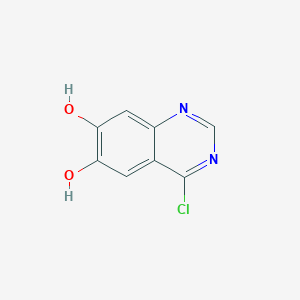

4-Chloroquinazoline-6,7-diol

Descripción general

Descripción

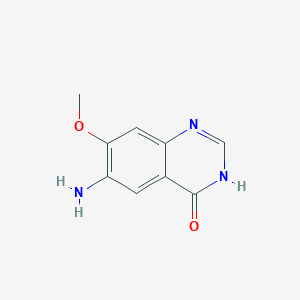

4-Chloroquinazoline-6,7-diol is a chemical compound with the CAS Number: 1145671-36-8 . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 . It is a solid substance and is used for research and development purposes .

Synthesis Analysis

The synthesis of 4-chloroquinazoline-6,7-diol or its derivatives involves various chemical reactions. For instance, one method involves the reaction between 4-chloroquinazoline and aniline in n-butanol, which is heated at reflux for a certain period . Another method involves the reaction of 4-chloroquinazoline-6,7-diyl bis(2,2-dimethylpropanoate) with 3-chloro-4-fluoroaniline in i-PrOH .

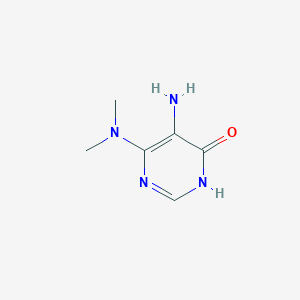

Molecular Structure Analysis

The molecular structure of 4-chloroquinazoline-6,7-diol consists of 19 bonds in total. These include 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 Pyrimidine .

Physical And Chemical Properties Analysis

4-Chloroquinazoline-6,7-diol is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Antitumor Activity

4-Chloroquinazoline-6,7-diol: derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, such as PC-3, MGC-803, HGC-27, A549, and H1975 . These compounds have shown potential in inhibiting colony formation and migration of cancer cells, inducing apoptosis, and causing cell cycle arrest at the G1-phase. This suggests that they could be valuable in optimizing antineoplastic agents.

Metal-Catalyzed Cross-Coupling Reactions

The compound serves as a versatile synthetic intermediate in metal-catalyzed carbon–carbon and carbon–heteroatom bond formation reactions . These reactions include Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling, which are pivotal in creating novel polysubstituted derivatives with potential pharmaceutical applications.

Ghrelin Receptor Antagonism

Derivatives of 4-Chloroquinazoline-6,7-diol have been used to create compounds that act as ghrelin receptor antagonists . These receptors are associated with regulating appetite and energy balance, making these derivatives relevant in the study of metabolic disorders.

Vasopressin V1b Receptor Antagonism

Similarly, some derivatives have been found to be vasopressin V1b receptor antagonists . These receptors are implicated in stress-related disorders, and antagonists can be useful in the treatment of conditions like depression and anxiety.

Tyrosine Kinase Inhibition

Certain 4-Chloroquinazoline-6,7-diol derivatives are known to inhibit tyrosine kinases . For example, Lapatinib, a derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2, inhibiting the proliferation of breast cancer cells.

Aurora A Kinase Inhibition

Some derivatives serve as selective inhibitors of Aurora A kinase , which plays a role in the regulation of mitosis. Inhibitors of this kinase are being investigated for their potential to treat cancer by interfering with the cell division process.

Safety and Hazards

The safety data sheet for 4-Chloroquinazoline-6,7-diol indicates that it is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given artificial respiration if necessary .

Direcciones Futuras

Quinazolines, including 4-Chloroquinazoline-6,7-diol, have been extensively studied in the field of medicinal chemistry due to their wide range of biological activities . They have been found to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, future research may focus on exploring these properties further and developing new quinazoline-based compounds as potential drugs for various diseases .

Mecanismo De Acción

Target of Action

The primary targets of 4-Chloroquinazoline-6,7-diol are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloroquinazoline-6,7-diol. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH, presence of other compounds, and specific cellular environments, may also affect the compound’s action and efficacy.

Propiedades

IUPAC Name |

4-chloroquinazoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-4-1-6(12)7(13)2-5(4)10-3-11-8/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQTWJOLTBKYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1O)O)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695040 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1145671-36-8 | |

| Record name | 4-Chloro-6-hydroxyquinazolin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)

![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1384361.png)

![3-{1,3,4-trimethyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B1384364.png)

![2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384366.png)